molecular formula C8H11N3O B13062996 2-[(Azetidin-3-yloxy)methyl]pyrimidine

2-[(Azetidin-3-yloxy)methyl]pyrimidine

Cat. No.: B13062996
M. Wt: 165.19 g/mol
InChI Key: IOSIVXAOHKMPEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azetidin-3-yloxy)methyl]pyrimidine typically involves the reaction of pyrimidine derivatives with azetidin-3-ol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the azetidin-3-ol, followed by nucleophilic substitution with a pyrimidine derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-3-yloxy)methyl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce pyrimidine derivatives with reduced functional groups .

Scientific Research Applications

2-[(Azetidin-3-yloxy)methyl]pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Pyridin-2-yloxy)methyl]pyrimidine
  • 2-[(Azetidin-3-yloxy)methyl]pyridine
  • 2-[(Azetidin-3-yloxy)methyl]benzene

Uniqueness

2-[(Azetidin-3-yloxy)methyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-(azetidin-3-yloxymethyl)pyrimidine

InChI

InChI=1S/C8H11N3O/c1-2-10-8(11-3-1)6-12-7-4-9-5-7/h1-3,7,9H,4-6H2

InChI Key

IOSIVXAOHKMPEO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=NC=CC=N2

Origin of Product

United States

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